tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-13-9-5-6-11-15(20)14-10-7-8-12-16(14)22-4/h7-8,10,12H,5-6,9,11,13H2,1-4H3,(H,19,21) |
InChI Key |
FGLYPPWQOYGJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbamate Intermediate
| Reagent | Purpose | Typical Conditions |
|---|---|---|
| tert-Butyl carbamate (BOC) | Protecting amine group | Usually reacts with acyl chlorides or isocyanates |
| Isobutyl chlorocarbonate (Boc-OCCl) | Activation of carbamate | In the presence of N-methylmorpholine (NMM) or triethylamine (TEA) |
| N-Methylmorpholine (NMM) | Base | To scavenge HCl or other acids |
| Anhydrous ethyl acetate or dichloromethane | Solvent | Anhydrous conditions preferred |
- N-BOC-D-Serine or similar amino acid derivatives are reacted with isobutyl chlorocarbonate in the presence of NMM at low temperatures (~ -20°C to 0°C) to form the N-BOC-protected amino acid.
- The reaction mixture is stirred for 3–5 hours, ensuring complete conversion, monitored via TLC or NMR.
Coupling with 2-Methoxyphenyl Derivatives
| Reagent | Purpose | Conditions |
|---|---|---|
| 2-Methoxyphenylamine (or derivative) | Nucleophile | Dissolved in anhydrous ethyl acetate |
| DIC (N,N'-Diisopropylcarbodiimide) | Coupling agent | Room temperature, 16 hours |
| HOAt or HOBt | Additive to improve coupling | Same as above |
- The amino acid carbamate intermediate is coupled with 2-methoxyphenylamine via amide bond formation using DIC and HOAt in dry conditions.
- The mixture is stirred at room temperature for 16 hours, then purified by standard extraction and chromatography.
Oxidation to Form the Keto Group
- The keto functionality at the 6-position is introduced via oxidation of the corresponding alcohol or via direct oxidation of the methylene group adjacent to the aromatic ring using reagents like Lawesson's reagent or oxidizing agents under inert atmosphere.
Alternative Synthetic Routes
Using Isocyanates for Carbamate Formation
- Reaction of the amine with tert-butyl isocyanate directly forms the carbamate under mild conditions, often at room temperature in solvents like THF.
- This method avoids the need for carbamoyl chlorides and reduces side reactions.
Multi-step Assembly via Peptoid-like Synthesis
- Employing stepwise coupling of protected amino acids, aromatic derivatives, and functional groups.
- The process involves deprotection, activation, and subsequent coupling, as detailed in peptide synthesis protocols.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -20°C to 40°C | Low temperatures favored during acylation and carbamate formation to prevent side reactions |
| Reaction Time | 3–24 hours | Longer times for complete conversion, monitored via TLC and NMR |
| Solvent | Anhydrous ethyl acetate, THF, dichloromethane | Anhydrous conditions critical to prevent hydrolysis |
| Molar Ratios | 1:1.1–1.5 | Reagents such as isobutyl chlorocarbonate, amines, and coupling agents |
Data Table Summarizing Preparation Methods
| Method | Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|
| Carbamate formation via chlorocarbonate | tert-Butyl carbamate + isobutyl chlorocarbonate + NMM | -20°C to 0°C, 3–5 hours | ~85–92% | Widely used, scalable |
| Direct isocyanate reaction | tert-Butyl isocyanate + amine | Room temperature, 16–24 hours | >90% | Mild, fewer side reactions |
| Coupling with aromatic amines | DIC + HOAt | Room temp, 16 hours | 78–85% | Suitable for aromatic substitutions |
| Oxidation to keto | Lawesson's reagent or oxidizing agents | Inert atmosphere, 16–24 hours | 60–78% | For keto functionality |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butyl group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is a synthetic organic compound with a molecular weight of approximately 321.4 g/mol . It is characterized by a molecular structure that includes a tert-butyl group attached to a carbamate moiety and a 6-(2-methoxyphenyl)-6-oxohexyl substituent. The compound has potential applications in medicinal chemistry and organic synthesis because the functional groups it contains can influence its reactivity and biological activity.
Reactions and Influences
The reactions involving this compound are influenced by the steric and electronic properties of the tert-butyl and methoxyphenyl groups, which can modulate the compound's reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a precursor containing the 6-(2-methoxyphenyl)-6-oxohexyl moiety.
Potential Applications
this compound has potential applications in medicinal chemistry and organic synthesis.
Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of a tert-butyl group with both methoxyphenyl and oxohexyl moieties. This combination provides distinct chemical properties that enhance its utility in specific research and industrial applications, setting it apart from simpler carbamates and other derivatives.
Structural Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl carbamate | Simple carbamate structure | Basic structure without complex substituents |
| tert-Butyl N-(2-aminoethyl)-N-methylcarbamate | Contains an amino group | Used for different synthetic applications |
| 2-(N-tert-butoxycarbonylamino)-3-methylpyridine | Pyridine ring with a carbamate group | Unique heterocyclic structure |
| tert-Butyl (6-hydrazino-6-oxohexyl)carbamate | Contains hydrazine functionality | Dual functionality allows for diverse reactions |
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The methoxyphenyl and oxohexyl moieties contribute to its overall chemical behavior, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Critical Analysis :
- Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) are common for carbamate formation, while dioxane/ethanol mixtures facilitate nucleophilic substitutions .
- Yields : Yields for tert-butyl carbamates typically range from 70–85%, influenced by steric hindrance from substituents .
Functional and Application Comparisons
- Biological Activity: Nitrophenyl and benzothiazole derivatives exhibit antiprotozoal and antimicrobial properties, likely due to nitro group redox activity or heterocyclic bioisosterism . The target compound’s methoxyphenyl group may confer antioxidant or anti-inflammatory effects, analogous to phenolic compounds .
- Material Science :
Biological Activity
tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is a synthetic organic compound with a complex molecular structure characterized by the presence of a tert-butyl group, a carbamate moiety, and a 6-(2-methoxyphenyl)-6-oxohexyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₇N₃O₄
- Molecular Weight : 321.4 g/mol
The unique structural features of this compound, particularly the steric and electronic properties imparted by the tert-butyl and methoxyphenyl groups, play a crucial role in its biological activity and reactivity.
Research indicates that this compound exhibits notable interactions with biological targets, particularly in the modulation of enzyme activities. Its structural attributes allow it to selectively bind to specific proteins, potentially influencing their conformation and function. The compound's ability to act as an enzyme inhibitor or modulator could be leveraged in therapeutic settings, particularly for conditions involving enzyme dysregulation.
Enzyme Interaction Studies
Studies have shown that compounds similar to this compound can selectively inhibit phosphodiesterase (PDE) enzymes, which are critical in regulating cyclic nucleotide levels within cells. For instance, selective PDE4 inhibitors have been noted for their anti-inflammatory properties, suggesting that this compound may possess similar effects .
Case Studies and Research Findings
- PDE Inhibition : A study demonstrated that related compounds effectively inhibited PDE4 activity, leading to reduced inflammatory responses in vitro and in vivo models. The potential of this compound as a PDE inhibitor warrants further exploration to determine its efficacy and safety profile .
- Therapeutic Applications : The unique combination of functional groups in this compound suggests potential applications in treating various conditions, including inflammatory diseases. Further research is needed to elucidate its pharmacological properties and therapeutic index.
- Structural Similarities : Comparative studies with other carbamate derivatives reveal that the presence of the methoxy group significantly alters the polarity and solubility of the compound, which may enhance its bioavailability and therapeutic effectiveness.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₈H₂₇N₃O₄ | Contains methoxy group; enhances solubility | Potential PDE inhibition |
| tert-Butyl carbamate | C₇H₁₅NO₂ | Basic structure without complex substituents | Limited biological activity |
| tert-Butyl N-(2-nitrophenyl)carbamate | C₁₂H₁₄N₂O₄ | Lacks hexyl chain; simpler structure | Moderate enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
